Gln4 neurotensin is a synthetic analog of the neuropeptide neurotensin, which plays critical roles in various physiological processes, including pain modulation, thermoregulation, and the regulation of hormone secretion. Neurotensin itself is a tridecapeptide composed of thirteen amino acids, and Gln4 neurotensin specifically features a glutamine residue at the fourth position instead of the naturally occurring glutamic acid. This modification can influence the peptide's biological activity and receptor interactions.
Gln4 neurotensin was synthesized as part of research aimed at understanding the structure-activity relationships of neurotensin and its analogs. The original synthesis methods were developed in studies conducted by Carraway and Leeman, which focused on the synthesis of various neurotensin analogs to explore their pharmacological properties .
Gln4 neurotensin falls under the classification of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. It is categorized as a peptide hormone due to its role in regulating endocrine functions.
The synthesis of Gln4 neurotensin typically employs solid-phase peptide synthesis techniques. One common method involves using the active ester approach, where p-nitrophenyl ester derivatives of amino acids are reacted with protected amino acids to form peptide bonds .
Technical Details:
Gln4 neurotensin shares a similar backbone to neurotensin but has a distinct side chain due to the substitution at position four. The molecular formula for Gln4 neurotensin is C₁₈H₂₃N₃O₃S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
The molecular weight of Gln4 neurotensin is approximately 367.45 g/mol. Its three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, although specific structural data for Gln4 neurotensin may be less documented compared to its parent compound.
Gln4 neurotensin can undergo various chemical reactions typical for peptides, including hydrolysis and amidation. These reactions can affect its stability and biological activity.
Technical Details:
The mechanism by which Gln4 neurotensin exerts its effects involves binding to specific receptors known as neurotensin receptors (NTS1 and NTS2). Upon binding, it activates intracellular signaling pathways that lead to various physiological responses.
Relevant Data or Analyses:
Studies have shown that modifications like those seen in Gln4 neurotensin can alter receptor binding affinities and biological activities compared to native neurotensin .
Gln4 neurotensin is primarily used in research settings to study the pharmacological properties of neuropeptides. Its applications include:
The identification of [Gln⁴]-neurotensin ([Gln⁴]NT) emerged from pioneering work on neurotensin (NT), a 13-amino-acid peptide discovered in bovine hypothalami in 1973. In 1976, Folkers and colleagues synthesized [Gln⁴]NT and detected its endogenous presence in mammalian tissues, revealing it as a natural analog of native neurotensin (NT₁₋₁₃) [9]. Early pharmacological studies in the 1980s demonstrated that [Gln⁴]NT retained biological activity but exhibited distinct functional profiles. For example, intracameral administration in rabbits showed that [Gln⁴]NT induced dose-dependent pupillary constriction (miosis), though with a shorter duration than NT [2]. Concurrently, research on gastrointestinal motility revealed that [Gln⁴]NT inhibited longitudinal muscle contraction in dog ileum while stimulating circular muscle—a divergent effect not observed with NT [3]. These findings established [Gln⁴]NT as a functionally unique neuromodulator.
Table 1: Key Early Findings on [Gln⁴]Neurotensin (1976-1987)
Year | Discovery/Characterization | Experimental Model | Significance |
---|---|---|---|
1976 | Synthesis & detection as endogenous analog | Chemical analysis | Confirmed natural occurrence in mammals |
1985 | Pupillary constriction (shorter duration than NT) | Rabbit intracameral assay | Position 4 critical for receptor interaction kinetics |
1987 | Stimulation of circular muscle in dog ileum | Isolated muscle strips | Demonstrated tissue-specific functional divergence |
[Gln⁴]NT diverges from native neurotensin (pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu-OH) by a single amino acid substitution: glutamine (Gln) replaces glutamate (Glu) at position 4. This modification reduces the peptide’s negative charge and alters hydrogen-bonding capacity, impacting receptor interactions. Key structural consequences include:
Table 2: Structural and Functional Comparison of NT vs. [Gln⁴]NT
Property | Native NT | [Gln⁴]NT | Biological Impact |
---|---|---|---|
Residue 4 | Glutamate (Glu) | Glutamine (Gln) | Reduced charge; altered H-bonding |
NTSR1 affinity (Kd) | ~0.5 nM | ~3.2 nM | Partial agonist in some pathways |
Brain monoamine turnover | ↑ Dopamine synthesis | ↑ Serotonin synthesis | Distinct neurobehavioral effects [9] |
Intestinal motility | Uniform stimulation | Layer-specific regulation | Stimulates circular/inhibits longitudinal muscle [3] |
The conservation of Gln⁴ in neurotensin across mammalian species suggests evolutionary selection for functional diversification. Two key mechanisms underpin this significance:
Table 3: Evolutionary and Pathological Roles of [Gln⁴]NT
Context | Role of [Gln⁴]NT | Key Evidence |
---|---|---|
Ras-driven tumorigenesis | Co-activator of NTSR1-mediated proliferation | ↑ NTS transcription in Ras-transfected CaCo2 cells [7] |
Dietary fat response | Facilitates fatty acid absorption | Synergistic action with NT in intestinal lipid transport [4] |
Phylogenetic distribution | Mammal-specific conservation | Gln⁴ absent in avian/reptilian neurotensin [4] |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3